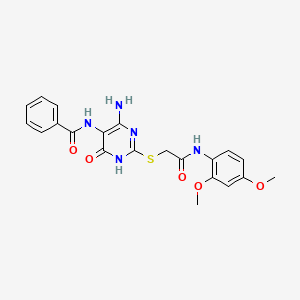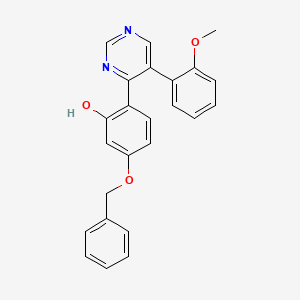![molecular formula C10H17NO3S B2764411 N-[(4-Methyl-1,1-dioxothian-4-yl)methyl]prop-2-enamide CAS No. 2361655-63-0](/img/structure/B2764411.png)
N-[(4-Methyl-1,1-dioxothian-4-yl)methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-Methyl-1,1-dioxothian-4-yl)methyl]prop-2-enamide, commonly referred to as MTDP, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. MTDP belongs to the family of thiazolidinedione compounds, which are known for their anti-diabetic and anti-inflammatory effects. In
Mecanismo De Acción
The mechanism of action of MTDP is not fully understood, but studies have shown that it acts as a PPARγ agonist. PPARγ is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism, as well as inflammation. By activating PPARγ, MTDP can improve glucose uptake and insulin sensitivity, as well as reduce inflammation.
Biochemical and Physiological Effects:
MTDP has been shown to have several biochemical and physiological effects. Studies have shown that MTDP can improve glucose metabolism and insulin sensitivity, reduce inflammation, and inhibit the proliferation of cancer cells. Additionally, MTDP has been shown to have antioxidant effects, which may contribute to its anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTDP has several advantages for lab experiments. It is relatively easy to synthesize, and its effects can be easily measured using standard biochemical and physiological assays. However, there are also limitations to using MTDP in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions used.
Direcciones Futuras
There are several future directions for research on MTDP. One area of research could focus on further elucidating its mechanism of action, which could lead to the development of more effective treatments for diabetes and cancer. Additionally, research could focus on optimizing the synthesis of MTDP to improve its yield and purity. Finally, research could explore the potential of MTDP for other therapeutic applications, such as neurodegenerative diseases and cardiovascular disease.
In conclusion, MTDP is a promising compound that has gained significant attention in the scientific community due to its unique properties and potential applications. Its anti-inflammatory, anti-tumor, and anti-diabetic effects make it a promising candidate for future research and development. Further research is needed to fully understand its mechanism of action and optimize its synthesis for use in therapeutic applications.
Métodos De Síntesis
MTDP can be synthesized through a multi-step process that involves the reaction of 2-bromo-N-methylacetamide with potassium thioacetate, followed by the reaction with acrolein. The final product is obtained through the reaction of the intermediate product with dimethyl sulfate. The synthesis of MTDP is relatively straightforward and can be carried out in a laboratory setting with ease.
Aplicaciones Científicas De Investigación
MTDP has been the subject of extensive research due to its potential therapeutic applications. Studies have shown that MTDP has anti-inflammatory, anti-tumor, and anti-diabetic effects. MTDP has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, MTDP has been shown to improve glucose metabolism and insulin sensitivity, making it a potential treatment for diabetes.
Propiedades
IUPAC Name |
N-[(4-methyl-1,1-dioxothian-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3S/c1-3-9(12)11-8-10(2)4-6-15(13,14)7-5-10/h3H,1,4-8H2,2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLILKQWAJEPNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)CC1)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-Methyl-1,1-dioxothian-4-yl)methyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-acetylphenyl)-N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2764328.png)
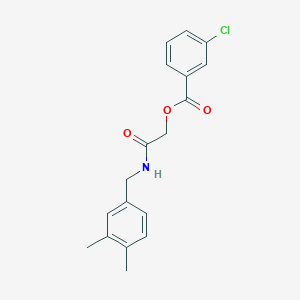
![Diethyl 2-{[3-(4-ethylphenoxy)phenyl]methylene}malonate](/img/structure/B2764333.png)
![2-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B2764334.png)
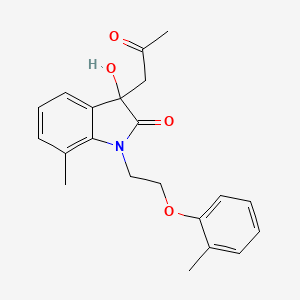
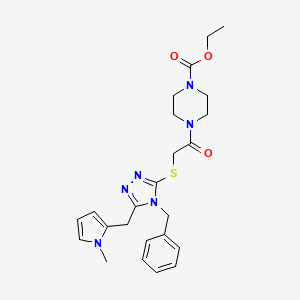
![N-(2-fluorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2764339.png)
![2-[[1-(Oxan-2-ylmethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2764341.png)
![2-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-methylbenzoic acid](/img/structure/B2764342.png)
![(Z)-N-(4-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide](/img/structure/B2764344.png)
![2-[8-(4-Chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1,3,5-trihydro-4-imidazolino [1,2-h]purin-3-yl]acetamide](/img/structure/B2764345.png)
